Selenonium, trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenonium, trimethyl-, chloride is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the selenonium family, which is a group of organic compounds that contain selenium atoms.
Scientific Research Applications
Selenonium, trimethyl-, chloride has several scientific research applications. It has been used as a reagent in organic chemistry for the synthesis of various compounds. It has also been used as a catalyst in several chemical reactions, including the reduction of aldehydes and ketones.
Mechanism Of Action
The mechanism of action of selenonium, trimethyl-, chloride is not well understood. However, it is believed that it acts as a nucleophile in chemical reactions due to the presence of the selenium atom.
Biochemical And Physiological Effects
Selenonium, trimethyl-, chloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells at high concentrations.
Advantages And Limitations For Lab Experiments
One advantage of using selenonium, trimethyl-, chloride in lab experiments is its ability to act as a catalyst in chemical reactions. However, its toxicity at high concentrations can be a limitation.
Future Directions
There are several future directions for research on selenonium, trimethyl-, chloride. One direction is to study its potential as a therapeutic agent for the treatment of diseases such as cancer and autoimmune disorders. Another direction is to investigate its potential as a catalyst for the synthesis of new compounds. Additionally, research can be conducted to determine the optimal concentration of selenonium, trimethyl-, chloride for use in lab experiments.
Synthesis Methods
Selenonium, trimethyl-, chloride can be synthesized by reacting trimethylsilyl chloride with selenium dioxide in the presence of a base. The reaction produces selenoxide, which is then reduced with trimethylphosphine to form selenonium, trimethyl-, chloride.
properties
CAS RN |
18987-38-7 |
---|---|
Product Name |
Selenonium, trimethyl-, chloride |
Molecular Formula |
C3H9ClSe |
Molecular Weight |
159.53 g/mol |
IUPAC Name |
trimethylselanium;chloride |
InChI |
InChI=1S/C3H9Se.ClH/c1-4(2)3;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
ZUSQGLTVAQZHSN-UHFFFAOYSA-M |
SMILES |
C[Se+](C)C.[Cl-] |
Canonical SMILES |
C[Se+](C)C.[Cl-] |
Related CAS |
25930-79-4 (Parent) |
synonyms |
trimethylselenonium trimethylselenonium chloride trimethylselenonium iodide, (75)Se-labeled trimethylselenonium nitrate, (75)Se-labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.